![molecular formula C18H18O5 B3022244 Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate CAS No. 937602-00-1](/img/structure/B3022244.png)
Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate
Overview
Description
Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate is a chemical compound that is of interest in various fields of research due to its potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied for their properties and applications, particularly in the field of liquid crystal technology and cancer metabolism targeting.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation reactions, as seen in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate . This compound was synthesized from methyl 4-bromobenzoate and iso-vanilline, with the reaction conditions optimized for yield. Similarly, the synthesis of other benzoate derivatives, such as those described in the papers, involves careful selection of catalysts, condensing agents, and reaction conditions to achieve the desired product .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and single crystal X-ray diffraction . Density functional theory (DFT) has been employed to optimize molecular structures and investigate vibrational frequencies, chemical shifts, and other properties . These studies provide insights into the molecular geometry and electronic structure, which are crucial for understanding the behavior of the compound under different conditions.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through studies of their global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties . These analyses help predict how the compound might interact with other molecules, which is essential for its potential use in chemical reactions or as a part of larger molecular systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related benzoate derivatives have been extensively studied, particularly their liquid crystalline properties . The mesomorphic behavior, phase transition temperatures, and enthalpies are key characteristics that determine the suitability of these compounds for use in liquid crystal displays and other technologies. The influence of different substituents and molecular structures on these properties has been a subject of interest, with studies showing how molecular modifications can lead to changes in mesophase stability and type .
properties
IUPAC Name |
methyl 4-[3-(4-formylphenoxy)propoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-18(20)15-5-9-17(10-6-15)23-12-2-11-22-16-7-3-14(13-19)4-8-16/h3-10,13H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSAVSQBHVUBHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594792 | |
Record name | Methyl 4-[3-(4-formylphenoxy)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate | |
CAS RN |
937602-00-1 | |
Record name | Methyl 4-[3-(4-formylphenoxy)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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